N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide
Description
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a thioamide (–NH–C(=S)–NH–) core, substituted with a benzylimino-(4-methylphenyl)methyl group and two phenyl rings. Hydrazinecarbothioamides are renowned for their role as multidentate ligands, capable of coordinating diverse metal ions due to the presence of sulfur and nitrogen donor atoms . These compounds are pivotal in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., metal-organic frameworks) . The (E)-configuration of the imine group in this compound is stabilized by intramolecular hydrogen bonding, a feature critical for its structural rigidity and reactivity .
Properties
Molecular Formula |
C28H26N4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]-3-(N-phenylanilino)thiourea |
InChI |
InChI=1S/C28H26N4S/c1-22-17-19-24(20-18-22)27(29-21-23-11-5-2-6-12-23)30-28(33)31-32(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3,(H2,29,30,31,33) |
InChI Key |
QSSDDUYDZOQBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2,2-diphenylhydrazinecarbothioamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methylphenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Comparable Compounds
- Core Structure Differences: Thioamide vs. Carboxamide: The target compound’s thioamide group (–C(=S)–) enhances metal-binding affinity compared to carboxamide (–C(=O)–) derivatives due to sulfur’s softer Lewis basicity . For example, thiosemicarbazones in exhibit stronger Cu(II) chelation, relevant to anticancer activity.
Electronic Effects :
Physicochemical and Crystallographic Comparisons
Hydrogen Bonding and Conformation :
- Intramolecular O–H⋯N bonds in hydroxy-substituted derivatives () stabilize planar conformations, whereas the target compound’s thioamide group may form weaker S⋯H–N interactions, leading to distinct packing motifs .
- The (E)-configuration is universally observed in hydrazinecarbothioamides and carboxamides, enforced by steric and electronic factors .
Crystal Packing :
- Thioamide derivatives (e.g., ) form dimeric structures via N–H⋯S bonds, while carboxamides () rely on O–H⋯O and C–H⋯π interactions. The target compound’s diphenyl groups may promote π-stacking, influencing solubility and crystallinity .
Biological Activity
N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Hydrazinecarbothioamide backbone
- Benzyl and 4-methylphenyl substituents which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize findings related to the specific biological activities of this compound.
1. Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. It demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Effective |
| ABTS Scavenging | Moderate |
2. Antimicrobial Activity
The compound was tested against several microbial strains to assess its antibacterial and antifungal properties.
| Microbial Strain | Activity Level |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Candida albicans | No significant activity |
3. Cytotoxicity Studies
Cytotoxic effects were assessed in various cancer cell lines. The compound exhibited selective cytotoxicity, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Tyrosinase Inhibition : Similar compounds have shown strong inhibition of tyrosinase, an enzyme involved in melanin production, suggesting that this compound may also exhibit skin-lightening properties.
- Antioxidant Mechanisms : The compound's ability to donate electrons and neutralize free radicals contributes to its antioxidant capacity.
Case Studies
Several studies have documented the biological effects of compounds structurally related to this compound:
- Study on Tyrosinase Inhibition : A related compound demonstrated a 220-fold increase in tyrosinase inhibition compared to controls, indicating potential for hyperpigmentation treatment.
- Anticancer Efficacy : Research on hydrazine derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
